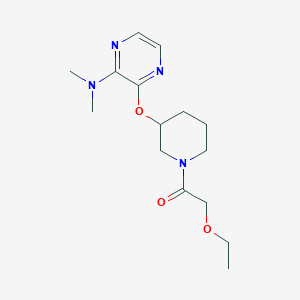
1-(3-Hydroxyquinolin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyquinolin-5-yl)ethanone is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(3-Hydroxyquinolin-5-yl)ethanone is C11H9NO2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Wissenschaftliche Forschungsanwendungen
Heterocyclic Scaffold and Medicinal Chemistry
1-(3-Hydroxyquinolin-5-yl)ethanone, as a derivative of hydroxyquinoline, holds significant importance as a heterocyclic scaffold in organic and analytical chemistry. It's instrumental in the detection of metal ions and anions due to its chromophore properties. Over the past decades, it has garnered the attention of medicinal chemists for its biological activities. Synthetic modifications of hydroxyquinoline are being extensively researched to develop potent, target-based broad-spectrum drug molecules. These molecules are pivotal in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinoline derivatives contribute to their potential as drug candidates for various diseases. This review encapsulates the derivatives of 8-hydroxyquinoline reported in recent literature, aiming to aid medicinal chemists in synthesizing novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Synthesis and Biological Activity
The compounds containing the 8-hydroxyquinoline nucleus showcase a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have captivated chemists, medicinal chemists, and health science professionals. Several drugs incorporate this group, and numerous 8-hydroxyquinoline-based molecules are utilized to develop potent lead compounds with remarkable efficacy and low toxicity. The review emphasizes the latest advances in synthesizing 8-hydroxyquinoline derivatives with diverse pharmacological properties. It underscores the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, acting as potential building blocks for various pharmacologically active scaffolds. The review highlights the potential for these compounds to act as leads for drug development against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Zukünftige Richtungen
Quinoline derivatives have a huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have been used extensively in drug research and development due to their interesting pharmaceutical and biological activities . Therefore, the future directions of 1-(3-Hydroxyquinolin-5-yl)ethanone could involve further exploration of its potential biological activities and its use in the synthesis of new drugs.
Eigenschaften
IUPAC Name |
1-(3-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHKNIPMITETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyquinolin-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

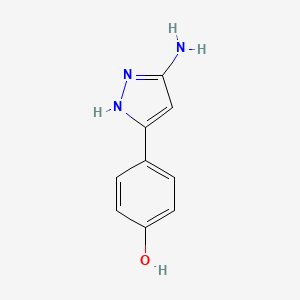
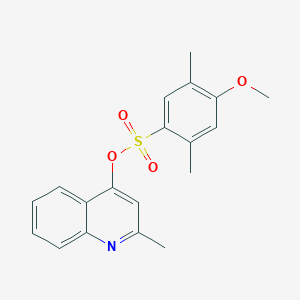
![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)
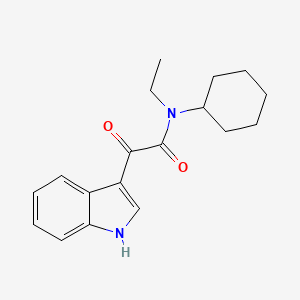
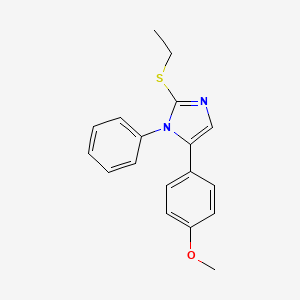
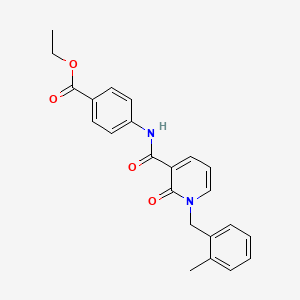
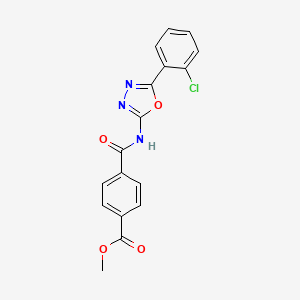
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

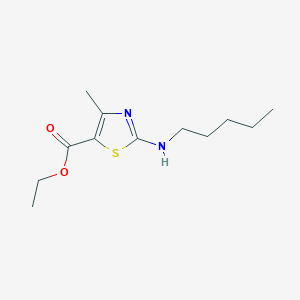

![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
